3-Amino-1-isopropyl-1H-pyrazole-4-carboxamide

Description

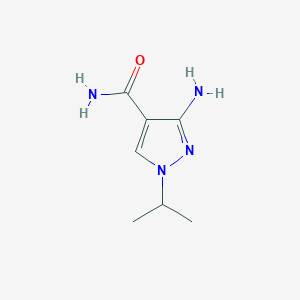

Structure

3D Structure

Properties

IUPAC Name |

3-amino-1-propan-2-ylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c1-4(2)11-3-5(7(9)12)6(8)10-11/h3-4H,1-2H3,(H2,8,10)(H2,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNFSQXDQSLIOMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C(=N1)N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-isopropyl-1H-pyrazole-4-carboxamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazines with 1,3-diketones or β-keto esters.

Carboxamide Formation: The carboxamide group can be introduced by converting the ester group to an amide using reagents like ammonia or amines under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to streamline the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-isopropyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Electrophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

Oxidation: Corresponding oxides or hydroxylated derivatives.

Reduction: Reduced forms of the compound, such as alcohols or amines.

Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

3-Amino-1-isopropyl-1H-pyrazole-4-carboxamide has the molecular formula C₇H₁₂N₄O and a molecular weight of 168.2 g/mol. It features a pyrazole ring with an isopropyl group and an amino group, contributing to its biological activity and pharmacological potential .

Drug Development

The compound has been identified as a lead compound for developing new therapeutic agents targeting various diseases, particularly cancers. Its structure allows for modifications that can enhance potency and selectivity against specific biological targets .

Key Findings:

- Inhibitory Activity: Research indicates that this compound may inhibit pathways involved in tumor growth, making it a candidate for anti-cancer therapies .

- Kinase Inhibition: This compound has shown potential as a selective inhibitor of RET kinase, which is associated with thyroid and lung cancers. It effectively suppresses the growth of cells transformed with wild-type RET and its gatekeeper mutant .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression. Its mechanism often involves binding to active sites on target proteins, disrupting their function .

Case Study:

A study identified a derivative of this compound that displayed high metabolic stability and potent inhibition against RET kinase mutants, demonstrating its potential as a therapeutic agent in treating RET-related cancers .

Mechanism of Action

The mechanism of action of 3-Amino-1-isopropyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. It can also interact with receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

- Cyclopentyl and propyl substituents (e.g., in the carbonitrile derivative and benzene-linked compound) further amplify lipophilicity, which may affect membrane permeability .

- Functional Group Differences : The carboxamide group (present in the target and methyl analog) supports hydrogen bonding, a critical feature for kinase inhibition. In contrast, the carbonitrile group (in the cyclopentyl derivative) introduces electron-withdrawing effects, altering electronic properties and binding interactions .

3-Amino-1-methyl-1H-pyrazole-4-carboxamide (CAS 400877-05-6)

3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile (CAS 89181-79-3)

3-[[[5-(Aminocarbonyl)-1-methyl-3-propyl-1H-pyrazol-4-yl]amino]carbonyl]-4-propoxybenzene (CAS 139756-04-0)

Research and Commercial Status

- Methyl and Cyclopentyl Analogs : More frequently studied due to easier synthesis and balanced physicochemical profiles .

Biological Activity

3-Amino-1-isopropyl-1H-pyrazole-4-carboxamide, a compound belonging to the pyrazole family, has garnered attention for its potential biological activities, particularly in the context of cancer research and enzymatic inhibition. This article explores the compound's biological activity, synthesis methods, and relevant research findings.

- Chemical Formula : C₇H₁₂N₄O

- Molecular Weight : 168.2 g/mol

- CAS Number : 1379295-04-1

The compound features a pyrazole ring with an amino group and a carboxamide functional group, which are crucial for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several significant biological activities:

- Enzymatic Inhibition : The compound has been studied for its ability to inhibit specific enzymatic pathways associated with cancer cell proliferation. This inhibition is particularly relevant for developing targeted cancer therapies.

- Anti-inflammatory Properties : Compounds within the pyrazole class have historically shown anti-inflammatory effects, suggesting that this compound may also possess similar properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research has employed techniques such as molecular docking and enzyme assays to elucidate the binding affinities and mechanisms of action against target proteins involved in tumor growth.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, commonly utilizing sulfuric acid as a catalyst. The following outlines a general synthetic route:

- Starting Materials : Carbonitriles and appropriate amines.

- Reaction Conditions : Typically conducted under acidic conditions to facilitate cyclization.

- Yield Optimization : Adjusting temperature and reaction time can enhance yield and purity.

Comparative Analysis with Related Compounds

To better understand the biological potential of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes some related compounds:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 3-Amino-1-methyl-1H-pyrazole-4-carboxamide | 89181-79-3 | 0.61 |

| 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile | 122799-98-8 | 0.79 |

| 3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile | 122799-98-8 | 0.71 |

These compounds share structural similarities but differ in their substituents, which can significantly influence their biological activities.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in various applications:

-

Cancer Cell Proliferation Inhibition :

- Research has demonstrated that this compound can inhibit pathways involved in tumor growth, making it a candidate for further investigation in cancer therapy .

- Kinase Inhibition Studies :

-

Molecular Docking Studies :

- Molecular docking studies have shown promising binding affinities of this compound to specific protein targets involved in cancer progression . These studies provide insight into how structural modifications can enhance therapeutic efficacy.

Q & A

Basic: What synthetic methodologies are recommended for laboratory-scale synthesis of 3-Amino-1-isopropyl-1H-pyrazole-4-carboxamide?

Answer:

The synthesis typically involves multi-step condensation reactions. For example, methyl 1H-pyrazole-3-carboxylate derivatives (e.g., methyl 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate ) can serve as precursors, followed by amidation with isopropylamine. Key steps include:

- Intermediate purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate intermediates.

- Reaction optimization : Adjusting pH (6–8) and temperature (60–80°C) to enhance yield.

- Analytical validation : Use HPLC (C18 column, acetonitrile/water gradient) and H NMR (DMSO-d6, 400 MHz) to confirm structural integrity .

Advanced: How can computational quantum chemistry improve the design of synthesis pathways for this compound?

Answer:

Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction energetics and transition states. For instance:

- Reaction path searches : Identify low-energy pathways for cyclization and amidation steps .

- Solvent effects : COSMO-RS simulations optimize solvent selection (e.g., DMF vs. THF) to reduce side reactions.

- Feedback loops : Integrate experimental data (e.g., failed reactions) into computational models to refine predictions, as demonstrated by ICReDD’s methodology .

Basic: What spectroscopic techniques are most reliable for structural confirmation and purity assessment?

Answer:

- NMR spectroscopy : H and C NMR (in DMSO-d6) resolve substituent positions (e.g., distinguishing isopropyl and carboxamide groups) .

- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., m/z 183.0984 for CHNO) .

- HPLC-PDA : Purity >95% confirmed via reverse-phase HPLC with UV detection at 254 nm .

Advanced: How should researchers address contradictions between experimental results and computational predictions?

Answer:

- Root-cause analysis : Verify computational parameters (e.g., basis sets, solvation models) and experimental conditions (e.g., inert atmosphere, catalyst purity) .

- Data triangulation : Cross-validate with alternative methods (e.g., IR spectroscopy for functional groups, X-ray crystallography for solid-state structure) .

- Iterative refinement : Update computational models using failed reaction data (e.g., unexpected byproducts) to improve predictive accuracy .

Basic: What methodologies evaluate the bioactivity of this compound in medicinal chemistry research?

Answer:

- In vitro assays : Enzyme inhibition (e.g., kinase assays using ADP-Glo™) and cytotoxicity (MTT assay on cancer cell lines) .

- Structure-activity relationship (SAR) : Modify substituents (e.g., isopropyl vs. benzyl groups) and assess changes in IC values .

- Metabolic stability : Liver microsome assays (human/rat) to predict pharmacokinetics .

Advanced: What reactor designs are optimal for scaling up synthesis while maintaining yield?

Answer:

- Continuous-flow reactors : Enhance heat/mass transfer for exothermic amidation steps, reducing decomposition .

- Membrane technologies : In-line purification (e.g., nanofiltration) to remove unreacted precursors .

- Process control : Real-time monitoring via PAT (process analytical technology) tools (e.g., FTIR probes) to adjust feed rates .

Basic: How should researchers assess the compound’s stability under varying storage conditions?

Answer:

- Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks, analyze via HPLC for degradation products (e.g., hydrolysis of carboxamide) .

- Light sensitivity : UV-vis spectroscopy (200–800 nm) to detect photodegradation .

- Lyophilization : For long-term storage, lyophilize and store at -20°C under argon .

Advanced: How can chemical software enhance data integrity and experimental design?

Answer:

- Virtual screening : Molecular docking (e.g., AutoDock Vina) predicts binding affinities for target proteins, prioritizing synthesis candidates .

- Data management : ELN (electronic lab notebooks) with blockchain encryption ensure traceability and prevent data tampering .

- Machine learning : Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts/solvents for novel derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.